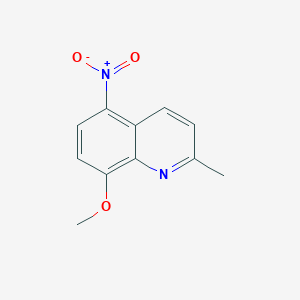

8-Methoxy-2-methyl-5-nitroquinoline

Description

Structure

2D Structure

Properties

IUPAC Name |

8-methoxy-2-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-4-8-9(13(14)15)5-6-10(16-2)11(8)12-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYICLJOTYWVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 8 Methoxy 2 Methyl 5 Nitroquinoline

Established Synthetic Pathways for Related Methoxy- and Nitroquinoline Derivatives

The synthesis of polysubstituted quinolines like 8-Methoxy-2-methyl-5-nitroquinoline often relies on a foundation of well-established methods for creating simpler, related structures. Understanding these individual synthetic steps is crucial for developing a cohesive strategy for the target molecule.

Synthesis of 8-Methoxyquinoline (B1362559) and its Precursors

The journey towards this compound frequently begins with the synthesis of its less substituted precursors, primarily 8-methoxyquinoline. A common and effective starting point for this is 8-hydroxyquinoline (B1678124). researchgate.netresearchgate.net The synthesis involves the methylation of the hydroxyl group.

A prevalent method for this transformation is the Williamson ether synthesis. In a typical procedure, 8-hydroxyquinoline is treated with a methylating agent such as methyl iodide in the presence of a base like solid potassium carbonate and a suitable solvent like acetone. nnpub.org The reaction mixture is usually refluxed for an extended period to ensure completion. nnpub.org This straightforward reaction provides a good yield of 8-methoxyquinoline. researchgate.net

Another significant precursor is quinoline (B57606) itself, which can be synthesized through several classic named reactions. The Skraup synthesis is a commercial method that involves heating a mixture of aniline (B41778) and glycerol (B35011) with sulfuric acid and a mild oxidizing agent like nitrobenzene. uop.edu.pk Although effective, this reaction can be highly exothermic. uop.edu.pk Other notable methods for constructing the quinoline core include the Doebner-von Miller, Friedlander, Pfitzinger, and Conrad-Limpach syntheses. researchgate.net

Introduction of Nitro Functionality onto Quinoline Systems

The introduction of a nitro group onto the quinoline ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic nitration. The conditions for this reaction must be carefully controlled as quinoline is an aza-aromatic compound, and the ring nitrogen can complicate the reaction. dtic.mil

For the nitration of quinoline itself, vigorous conditions are often required, such as the use of fuming nitric acid in the presence of fuming sulfuric acid. uop.edu.pk This process generally yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk The position of the nitro group is highly dependent on the existing substituents on the quinoline ring. For instance, the nitration of 8-methoxyquinoline with a mixture of concentrated sulfuric acid and nitric acid leads to the formation of 5-nitro-8-methoxyquinoline. researchgate.netnnpub.org The activating effect of the methoxy (B1213986) group directs the incoming nitro group to the 5-position. nnpub.org

Alternative, non-acidic methods for the nitration of aza-aromatics have also been explored. One such method involves the use of acetic anhydride (B1165640) and potassium nitrite (B80452) in dimethyl sulfoxide (B87167) (DMSO). dtic.mil While this has been successfully applied to isoquinoline, its applicability to a broader range of quinoline derivatives is still under investigation. dtic.mil

Methylation Strategies for Quinoline Rings

Introducing a methyl group onto the quinoline ring can be accomplished through various strategies. For the synthesis of 2-methylquinoline (B7769805) derivatives, the Doebner-von Miller reaction, a variation of the Skraup synthesis, is often employed. This reaction utilizes an α,β-unsaturated aldehyde or ketone, which can be formed in situ from aldehydes or ketones in the presence of an acid.

More modern approaches involve the direct C-H methylation of the quinoline ring. For instance, C-H methylation of quinoline N-oxides at the C-8 position has been reported. researchgate.net Another strategy is the reductive N-methylation of quinolines using paraformaldehyde and H2 over a palladium on carbon (Pd/C) catalyst to produce N-methyl-1,2,3,4-tetrahydroquinolines. rsc.org A base-free catalytic system using a platinum catalyst decorated with SnOx has also been developed for the direct reductive N-methylation of quinolines with methanol. acs.org

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound requires a multi-step approach that carefully considers the order of functional group introduction to achieve the desired regiochemistry.

Multi-Step Synthesis Approaches from Commercial Precursors

A common and logical pathway to this compound starts with a commercially available, appropriately substituted quinoline derivative. One such route begins with 8-methoxy-2-methylquinoline (B1296761). The synthesis of this precursor can be achieved through methods like the Doebner-von Miller reaction using p-anisidine.

Once 8-methoxy-2-methylquinoline is obtained, the final step is the introduction of the nitro group at the 5-position. This is typically accomplished through electrophilic nitration. The reaction involves treating 8-methoxy-2-methylquinoline with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. Careful control of the reaction temperature and the concentration of the acids is crucial to ensure a high yield and purity of the desired this compound.

An alternative approach could involve the synthesis of a nitroquinoline derivative first, followed by the introduction of the methoxy and methyl groups. For example, starting with 5-nitroquinoline, one could explore methods for the regioselective introduction of a hydroxyl group at the 8-position, followed by methylation, and then a separate reaction to introduce the methyl group at the 2-position. However, this route can be more challenging due to the deactivating nature of the nitro group.

Here is a data table summarizing a typical synthetic approach:

| Step | Starting Material | Reagents and Conditions | Product | Key Transformation |

| 1 | 8-Hydroxyquinoline | Methyl iodide, Potassium carbonate, Acetone, Reflux | 8-Methoxyquinoline | O-methylation |

| 2 | 8-Methoxyquinoline | Nitric acid, Sulfuric acid | 5-Nitro-8-methoxyquinoline | Electrophilic Nitration |

| 3 | 5-Nitro-8-methoxyquinoline | (Reagents for 2-methylation) | This compound | C-H Methylation (hypothetical) |

| Alternate Step 2 | 8-Methoxy-2-methylquinoline | Nitric acid, Sulfuric acid | This compound | Electrophilic Nitration |

Regioselective Functionalization Techniques for Specific Substituent Placement

Achieving the specific 2, 5, and 8 substitution pattern on the quinoline ring requires a deep understanding of regioselective functionalization techniques. The directing effects of the existing substituents play a paramount role in determining the position of subsequent functionalization.

The methoxy group at the 8-position is an ortho-, para-director and an activating group. This is why the nitration of 8-methoxyquinoline readily occurs at the 5-position. researchgate.netnnpub.org

For the introduction of substituents at specific positions, modern synthetic methods are increasingly employing directing groups. For example, chelation-assisted C-H nitration has been used for (hetero)aromatic carboxylic acid derivatives, which could potentially be adapted for quinoline systems. acs.org Metal-free protocols for the remote C-H halogenation of 8-substituted quinolines have also been developed, showcasing the potential for highly regioselective functionalization. rsc.org

Furthermore, the functionalization of quinoline N-oxides provides another avenue for regioselective reactions. The N-oxide can act as a directing group, enabling functionalization at positions that are otherwise difficult to access. researchgate.netorganic-chemistry.org For example, rhodium-catalyzed C-H activation of quinoline N-oxides has been used for C-8 functionalization. researchgate.net

Selective Methoxylation at the C-8 Position

The introduction of a methoxy group at the C-8 position of the quinoline ring is a critical step. A common precursor for this transformation is 8-hydroxyquinoline. researchgate.net The synthesis of 8-methoxyquinoline from 8-hydroxyquinoline can be achieved with a reported yield of 71%. researchgate.net The hydroxyl group of 8-hydroxyquinoline can be converted to a methoxy group through Williamson ether synthesis, where a methylating agent is reacted with the corresponding phenoxide.

Another approach involves the use of rhodium(III) catalysis for the site-selective modification of quinolines. nih.gov For instance, rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides demonstrates the possibility of functionalizing the C-8 position under mild conditions. nih.gov Furthermore, metal-catalyzed regioselective C-H functionalization of quinoline N-oxides has been developed for direct iodination and amidation at the 8-position, showcasing the potential for diverse functional group introduction at this site. acs.org A silica-supported phosphane-iridium system has also been shown to catalyze the site-selective C-H borylation of quinolines at the C8 position. nih.gov

Regioselective Methylation at the C-2 Position

The regioselective placement of a methyl group at the C-2 position of the quinoline nucleus is often accomplished through classic named reactions in heterocyclic chemistry. The Doebner-von Miller reaction, for example, can be utilized to synthesize 2-methylquinolines from anilines and α,β-unsaturated carbonyl compounds.

Recent advancements have focused on direct C-H functionalization methods. For instance, Rh(III)-catalyzed regioselective methylation of the C(sp3)-H bond of 8-methylquinolines has been described, although this applies to functionalizing an existing methyl group rather than introducing one. researchgate.net The challenge in direct methylation of the quinoline ring lies in controlling the position of substitution, as nitration of 2-methylquinoline, for example, yields a mixture of 2-methyl-5-nitroquinoline (B1594748) and 2-methyl-8-nitroquinoline, which is difficult to separate. google.com

Direct or Indirect Nitration at the C-5 Position

The final step in the synthesis of this compound is the introduction of a nitro group at the C-5 position. This is typically achieved through electrophilic nitration of the 8-methoxy-2-methylquinoline precursor. A common nitrating agent for this reaction is a mixture of nitric acid and sulfuric acid. Careful control of temperature and reagent concentration is crucial to obtain the desired 5-nitro product with high purity and yield.

Research has shown that 5-Nitro-8-methoxyquinoline can be synthesized from 8-methoxyquinoline, with a reported yield of 77%. researchgate.net It is important to note that the directing effects of the existing methoxy and methyl groups on the quinoline ring influence the position of nitration. The methoxy group at C-8 is an activating group and, along with the methyl group at C-2, will direct incoming electrophiles. The nitration of 8-hydroxyquinoline can lead to 5,7-dinitro-8-hydroxyquinoline, indicating the high reactivity of the ring towards nitration. pw.edu.pl

Exploration of Novel Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives is continuously evolving, with a focus on developing more efficient and environmentally sustainable methods.

Catalytic Methods in Quinoline Synthesis

Modern synthetic strategies for quinolines increasingly rely on catalytic methods to improve efficiency and selectivity. numberanalytics.com Transition metal complexes, particularly those of palladium and copper, are widely used. numberanalytics.com For instance, palladium catalysts are effective in cross-coupling reactions, while copper catalysts are used in Ullmann-type couplings to construct the quinoline framework. numberanalytics.com

Other notable catalytic systems include:

Rhodium and Ruthenium: These metals have been used to catalyze the synthesis of quinoline carboxylates and substituted quinolines through C-H bond activation and heteroannulation reactions. mdpi.com

Iron: Inexpensive and environmentally benign iron catalysts, such as FeCl3·6H2O, have been successfully employed for the one-pot synthesis of quinoline derivatives under milder conditions. tandfonline.comtandfonline.com Iron-catalyzed dehydrogenative cycloaddition is another green approach. nih.gov

Nanocatalysts: The use of nanocatalysts in Friedländer synthesis has shown to produce diverse quinoline derivatives in good yields. nih.gov

Environmentally Benign Synthetic Approaches

In line with the principles of green chemistry, several environmentally friendly methods for quinoline synthesis have been developed. ijpsjournal.com These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. ijpsjournal.com

Key green methodologies include:

Microwave-assisted synthesis: This technique significantly reduces reaction times and can be combined with solid acid catalysts like montmorillonite (B579905) K-10 for multicomponent reactions. mdpi.comrsc.org

Ultrasound-assisted synthesis: The use of ultrasound can promote reactions at room temperature, often in the presence of ionic liquids. rsc.org

Solvent-free reactions: Conducting reactions without a solvent, often with microwave irradiation and a clay catalyst, offers a greener alternative. rsc.org

Use of green catalysts and solvents: Formic acid has been explored as an environmentally friendly catalyst. ijpsjournal.com Water is also being utilized as a solvent due to its benign nature and ability to enhance reaction rates through hydrophobic effects. tandfonline.com

Derivatization Strategies and Analog Synthesis for Structure-Activity Relationship Studies

The core structure of this compound serves as a scaffold for creating a library of analogs to investigate structure-activity relationships (SAR). SAR studies are crucial for optimizing the biological activity of a lead compound.

Derivatization can be targeted at any of the functional groups:

The Nitro Group: The nitro group at the C-5 position is a key site for modification. It can be reduced to an amino group, which can then be further functionalized. This transformation is significant as the resulting 5-aminoquinoline (B19350) derivatives often exhibit different biological profiles.

The Methoxy Group: The methoxy group at C-8 can be demethylated to a hydroxyl group, which can then be used as a handle for introducing other functionalities. The nature of the substituent at the C-7 or C-8 position can significantly impact activity, as seen in studies of 4-aminoquinolines where a 7-chloro group is optimal, and an 8-methyl group abolishes activity. pharmacy180.com

The Methyl Group: The methyl group at C-2 can be functionalized through various C(sp3)-H activation protocols. researchgate.net

The Quinoline Ring: Electrophilic substitution reactions can introduce additional substituents onto the quinoline ring, allowing for a broader exploration of the chemical space.

Systematic SAR analyses of substituted quinolines have led to the synthesis of derivatives with significantly enhanced potency for specific biological targets. nih.gov For example, in the context of antimalarial drugs, modifications to the side chain at the C-4 position and substituents on the quinoline ring have been extensively studied to overcome drug resistance. nih.govyoutube.com

Modification of the Methoxy Group

The methoxy group at the C8 position is a common feature in many biologically active quinolines. Its primary chemical transformation is ether cleavage, or demethylation, to yield the corresponding 8-hydroxyquinoline. This transformation is significant as the resulting hydroxyl group can introduce new biological activities or serve as a point for further derivatization.

Acid-Catalyzed Cleavage: A standard method for cleaving aryl methyl ethers involves the use of strong protic acids, particularly hydrogen halides like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophile (e.g., I⁻ or Br⁻) attacks the methyl group in an SN2 reaction, releasing the methyl halide and the free phenol. masterorganicchemistry.com Due to the stability of the aryl-oxygen bond, the halide attacks the less hindered methyl carbon. masterorganicchemistry.com

Lewis Acid-Mediated Cleavage: Boron trihalides, especially boron tribromide (BBr₃), are highly effective reagents for the cleavage of aryl ethers under milder conditions than strong protic acids. The reaction mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by the intramolecular or intermolecular transfer of a bromide to the methyl group.

Thiolate-Mediated Demethylation: Nucleophilic demethylation using thiolate anions, such as sodium thiocresolate or dodecanethiolate, offers an alternative route. This method can sometimes provide different regioselectivity in molecules with multiple methoxy groups. nih.gov

Chemoselective Methods: In complex molecules, selective demethylation is crucial. Reagents like L-selectride have been shown to chemoselectively cleave methoxypyridine ethers without affecting other sensitive groups like anisole (B1667542) moieties, a principle that can be extended to quinoline systems. elsevierpure.com

Table 1: Reagents for Demethylation of the Methoxy Group

| Reagent | Typical Conditions | Mechanism Type | Notes |

|---|---|---|---|

| Hydroiodic Acid (HI) or Hydrobromic Acid (HBr) | Reflux | Acid-Catalyzed SN2 | Forcing conditions may be required. masterorganicchemistry.commasterorganicchemistry.com |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to room temperature | Lewis Acid-Mediated | Highly efficient for aryl methyl ethers. |

| Thiolate Anions (e.g., NaSAr) | Reflux in a polar aprotic solvent (e.g., DMF) | Nucleophilic Substitution (SNAr) | Offers alternative selectivity. nih.gov |

| L-Selectride | Reflux in THF | Nucleophilic/Reductive | Demonstrated chemoselectivity for N-heterocyclic ethers. elsevierpure.com |

Alterations at the Methyl Position

The methyl group at the C2 position of the quinoline ring (a quinaldine (B1664567) moiety) is activated due to the electron-withdrawing nature of the adjacent nitrogen atom. The protons on this methyl group are sufficiently acidic to be removed by a base, generating a nucleophilic carbanion that can participate in various carbon-carbon bond-forming reactions.

Condensation Reactions: The most characteristic reaction of the 2-methyl group is its condensation with aldehydes, known as a Claisen-Schmidt or Doebner-von Miller type reaction. rsc.orgresearchgate.net In the presence of a catalyst, such as acetic anhydride or an acid, this compound can react with various aromatic or aliphatic aldehydes to form (E)-2-styrylquinoline derivatives. This reaction proceeds through an aldol-type mechanism where the deprotonated methyl group attacks the aldehyde carbonyl, followed by dehydration. rsc.orgsigmaaldrich.com Electron-withdrawing groups on the aldehyde generally accelerate the initial addition step. rsc.org

Oxidation: The 2-methyl group can be oxidized to various functional groups.

To Carboxylic Acid: Strong oxidizing agents can convert the methyl group into a carboxylic acid, yielding 8-methoxy-5-nitroquinoline-2-carboxylic acid. tandfonline.com This transformation provides a key intermediate for the synthesis of amides and esters.

To Aldehyde: More controlled oxidation can afford the corresponding aldehyde, 8-methoxy-5-nitroquinoline-2-carbaldehyde. This can be achieved using specific reagents that avoid over-oxidation. For instance, metal-free methods have been developed to oxidize 2-methylquinolines to their respective aldehydes in high yield. nih.govacs.org

Table 2: Transformations of the 2-Methyl Group

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Condensation | Ar-CHO, Acetic Anhydride | (E)-2-Styrylquinoline derivative | rsc.org |

| Oxidation | Strong Oxidizing Agent (e.g., Nickel Peroxide) | Quinoline-2-carboxylic acid | tandfonline.com |

| Oxidation | Controlled Oxidizing Agent | Quinoline-2-carbaldehyde | nih.govacs.org |

Transformations of the Nitro Group

The nitro group at the C5 position is a versatile functional handle, primarily serving as a precursor to the corresponding amino group. The electron-withdrawing nature of the nitro group also influences the reactivity of the quinoline ring system.

Reduction to Amino Group: The reduction of the nitro group to a primary amine is one of the most fundamental and useful transformations for this compound, yielding 5-amino-8-methoxy-2-methylquinoline. This amine is a crucial building block for the synthesis of a wide range of derivatives, including many antimalarial drugs related to primaquine. nih.govnih.gov Several methods are available for this reduction:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas. researchgate.net Hydrazine monohydrate can also be used as a hydrogen source in the presence of Pd/C. researchgate.net

Metal-Acid Systems: Classic reduction methods using a metal in acidic solution are highly effective. Common systems include tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or stannous chloride (SnCl₂). These methods are robust and widely used in the synthesis of aminoquinolines.

The resulting 5-aminoquinoline derivative is susceptible to further reactions, such as diazotization followed by Sandmeyer reactions, or direct acylation and alkylation at the amino group to build more complex side chains.

Table 3: Methods for the Reduction of the 5-Nitro Group

| Method | Reagents | Typical Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 5-Aminoquinoline derivative | researchgate.net |

| Catalytic Transfer Hydrogenation | Hydrazine Hydrate, Pd/C | 5-Aminoquinoline derivative | researchgate.net |

| Metal/Acid Reduction | Sn, HCl or Fe, HCl | 5-Aminoquinoline derivative | |

| Stannous Chloride Reduction | SnCl₂·2H₂O, Ethanol/HCl | 5-Aminoquinoline derivative |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of 8-Methoxy-2-methyl-5-nitroquinoline, the FT-IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural motifs. The nitro (NO₂) group, a prominent feature of the molecule, is identified by its strong absorption peak around 1520 cm⁻¹. Another key functional group, the methoxy (B1213986) (O-CH₃) group, exhibits a characteristic C-O stretching vibration at approximately 1250 cm⁻¹. Aromatic absorptions are also observed in the spectrum. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | |

| Methoxy (C-O) | Stretch | ~1250 | |

| Aromatic C-H | Stretch | 2914 | researchgate.net |

| Aromatic C=C | Stretch | 930-620 | researchgate.net |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides additional information about the vibrational modes of the molecule. This technique is particularly useful for observing non-polar bonds and symmetric vibrations. For quinoline (B57606) derivatives, FT-Raman spectroscopy, often in conjunction with computational methods, aids in the comprehensive assignment of vibrational frequencies. researchgate.net

Potential Energy Distribution (PED) Analysis of Vibrational Modes

A deeper understanding of the vibrational spectra is achieved through Potential Energy Distribution (PED) analysis. researchgate.net PED calculations, often performed using computational methods like Density Functional Theory (DFT), quantify the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.net This analysis allows for a more precise and unambiguous assignment of the observed FT-IR and FT-Raman bands, moving beyond simple group frequency correlations. For complex molecules like this compound, PED is crucial for accurately interpreting the intricate vibrational spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the different types of protons and their neighboring atoms within a molecule. In this compound, the electron-withdrawing nature of the nitro group causes a downfield shift for adjacent protons, typically in the range of δ 8.5–9.0 ppm. The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the substitution pattern on the quinoline ring. researchgate.net The methoxy and methyl groups will also show characteristic singlet peaks in the aliphatic region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (near NO₂) | 8.5 - 9.0 | Multiplet |

| Other Aromatic Protons | Varies | Multiplet |

| Methoxy Protons (-OCH₃) | ~4.0 | Singlet |

| Methyl Protons (-CH₃) | ~2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. libretexts.org The chemical shifts in the ¹³C NMR spectrum are influenced by the electronic environment of each carbon atom. chemguide.co.uk For this compound, the carbon atoms of the quinoline ring will appear in the aromatic region (typically δ 100-150 ppm). chemguide.co.uk The carbon attached to the electron-withdrawing nitro group will be shifted downfield. The carbon of the methoxy group is typically found in the range of δ 55-65 ppm. researchgate.net The methyl group carbon will appear at a higher field (lower ppm value).

Table 3: Representative ¹³C NMR Chemical Shifts for Substituted Quinolines

| Carbon Environment | Typical Chemical Shift (ppm) | Reference |

| Aromatic C-NO₂ | Downfield of other aromatic C | chemguide.co.uk |

| Aromatic C | 100 - 150 | chemguide.co.uk |

| Methoxy C (-OCH₃) | 55 - 65 | researchgate.net |

| Methyl C (-CH₃) | ~20-30 | chemguide.co.uk |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical tool for determining the molecular weight and probing the fragmentation pathways of molecules. For this compound, the molecular weight is 218.21 g/mol . While specific fragmentation data for this exact compound is not extensively detailed in the provided search results, general fragmentation patterns for related quinoline derivatives can be inferred.

Electron impact ionization mass spectrometry (EI-MS) of quinoline derivatives typically involves initial fragmentation of the substituents on the ring. In the case of this compound, characteristic fragmentation would likely involve the loss of the methoxy (–OCH₃) and nitro (–NO₂) groups.

A plausible fragmentation pathway for 8-methoxyquinolines involves the loss of a methyl radical (CH₃•) followed by the loss of carbon monoxide (CO). Another common fragmentation involves the loss of the entire methoxy group. The presence of the nitro group introduces further fragmentation possibilities, often involving the loss of NO₂ or O.

Based on the fragmentation of similar structures, the following table outlines potential key fragments for this compound.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Possible Origin |

| [M]⁺ | C₁₁H₁₀N₂O₃⁺ | 218 | Molecular Ion |

| [M - CH₃]⁺ | C₁₀H₇N₂O₃⁺ | 203 | Loss of a methyl radical from the methoxy group |

| [M - NO₂]⁺ | C₁₁H₁₀NO⁺ | 172 | Loss of the nitro group |

| [M - OCH₃]⁺ | C₁₀H₇N₂O₂⁺ | 187 | Loss of the methoxy group |

| [M - CH₃ - CO]⁺ | C₉H₇N₂O₂⁺ | 175 | Subsequent loss of CO after methyl loss |

This table is predictive and based on general fragmentation patterns of substituted quinolines.

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoline and its derivatives is characterized by distinct absorption bands corresponding to π → π* and n → π* transitions within the aromatic system.

For 8-hydroxyquinoline (B1678124) derivatives, absorption peaks are typically observed around 234 nm and 308 nm, which are attributed to π-π* and n-π* transitions in the quinoline ring, respectively. researchgate.net The introduction of substituents like the methoxy, methyl, and nitro groups on the quinoline ring in this compound will influence the positions and intensities of these absorption bands. The nitro group, being a strong chromophore, is expected to cause a significant shift in the absorption maxima (a bathochromic or red shift).

While specific experimental UV-Vis data for this compound is not available in the search results, the following table presents typical absorption ranges for related compounds.

| Transition Type | Typical λmax (nm) Range for Substituted Quinolines | Associated Functional Groups |

| π → π | 230 - 280 | Aromatic quinoline ring system |

| n → π | 300 - 350 | Heterocyclic nitrogen, nitro group |

| Intramolecular Charge Transfer | > 350 | Interaction between electron-donating (methoxy) and electron-withdrawing (nitro) groups |

This table provides expected absorption ranges based on the electronic properties of the functional groups present in the molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Theoretical investigations using quantum chemical calculations, especially DFT, are instrumental in providing insights into the structural and electronic properties of molecules. However, specific DFT studies on 8-methoxy-2-methyl-5-nitroquinoline are not found in the reviewed literature. The following sections outline the types of analyses that would typically be performed in such a study.

Geometry Optimization and Equilibrium Conformation Analysis

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the precise three-dimensional arrangement of its atoms. However, no published data detailing the optimized geometrical parameters for this specific molecule could be located.

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity and behavior. This analysis typically involves examining the frontier molecular orbitals and the distribution of charge across the molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic excitability and its ability to donate or accept electrons. The energy gap between these orbitals (ELUMO - EHOMO) is an indicator of molecular stability and reactivity. Despite the importance of this data, specific calculated values for the HOMO-LUMO energies and the corresponding energy gap for this compound have not been reported in the available literature.

Analysis of the charge distribution provides insight into the polarity of the molecule and the localization of its molecular orbitals. This information helps to predict how the molecule will interact with other molecules. No specific studies detailing the charge distribution or molecular orbital localization for this compound were found.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are color-coded to visualize the electrostatic potential on the molecular surface, thereby predicting sites susceptible to electrophilic and nucleophilic attack. An MEP analysis for this compound would highlight the reactive centers within the molecule. Unfortunately, no such MEP maps or analyses for this compound are available in the published research. Studies on similar molecules, such as 2-methyl-8-nitroquinoline, have utilized MEP to understand their reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It is used to investigate hyperconjugative interactions and charge delocalization, which contribute to molecular stability. This analysis quantifies the stabilization energies associated with electron delocalization from filled donor orbitals to empty acceptor orbitals. A comprehensive NBO analysis of this compound would offer significant insights into its electronic stability, but no such study has been published. NBO analyses have been performed on related quinoline (B57606) derivatives to understand their intramolecular interactions. researchgate.netresearchgate.net

Analysis of Nonlinear Optical (NLO) Properties (Dipole Moment, Polarizability, Hyperpolarizability)

Specific experimental or theoretical values for the dipole moment, polarizability, and hyperpolarizability of this compound are not documented in the available literature. However, computational studies on analogous compounds, such as 2-methyl-8-nitroquinoline, have been conducted using Density Functional Theory (DFT) to explore NLO behavior. researchgate.net Such studies on similar molecular frameworks indicate that the quinoline core, when functionalized with electron-donating and electron-withdrawing groups, can be investigated for its potential NLO properties. researchgate.netresearchgate.net The presence of the methoxy (B1213986) group (electron-donating) and the nitro group (electron-withdrawing) on the quinoline scaffold of the target compound suggests it may exhibit interesting NLO characteristics, though specific computational data is required for confirmation.

Solvent Effects on Electronic Properties (e.g., PCM, SMD Models)

There are no dedicated studies in the searched literature that apply Polarizable Continuum Models (PCM) or Solvation Models based on Density (SMD) to specifically analyze the electronic properties of this compound in different solvent environments. researchgate.netnih.govresearchgate.net These computational models are crucial for predicting how a solvent's polarity might influence a molecule's electronic structure, stability, and reactivity. researchgate.net While these are standard methods in computational chemistry, their application to this particular nitroquinoline derivative has not been reported. nih.govresearchgate.netq-chem.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

A search of scientific databases reveals no published Molecular Dynamics (MD) simulation studies specifically for this compound. MD simulations are employed to model the physical movements of atoms and molecules over time, providing valuable insights into the conformational flexibility of a compound and its interactions with its environment, such as a solvent or a biological receptor.

In Silico Molecular Docking Studies

While molecular docking is a fundamental tool for predicting the binding affinity and orientation of a small molecule to a macromolecular target, specific in silico docking studies for this compound against a wide range of biological macromolecules are not described in the available research. Docking studies have been reported for structurally related compounds, demonstrating the utility of the method for this class of molecules. nih.gov

No specific molecular docking results were found that detail the binding interactions and theoretical forces between this compound and the active sites of the following enzymes:

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are well-known targets for quinolone-based antibiotics. Extensive docking studies exist for various fluoroquinolones and other quinoline derivatives, but none have been reported for this compound. nih.govnih.govresearchgate.netresearchgate.net

Reverse Transcriptase: There is no literature available on the theoretical binding of this compound to reverse transcriptase.

Cholinesterases: Docking studies are frequently used to identify potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for conditions like Alzheimer's disease, but no such studies involving this compound were found. nih.govnih.govresearchgate.net

Urease: While computational methods are used to find urease inhibitors, there is no data on the interaction of this compound with this enzyme. nih.gov

Matrix Metalloproteinases (MMPs): No docking studies were identified that explore the binding of this specific compound to the active sites of MMPs. nih.govnih.govresearchgate.net

Computational Structure-Activity Relationship (SAR) Elucidation

Specific Quantitative Structure-Activity Relationship (QSAR) models focused on this compound have not been published. QSAR studies are valuable for understanding how variations in the chemical structure of a series of compounds affect their biological activity. nih.govjocpr.commdpi.com While QSAR analyses have been performed on broader classes of quinoline derivatives for various biological activities, a dedicated computational SAR elucidation for this compound is not available in the reviewed literature. sphinxsai.comneliti.comnih.gov

Mechanistic Research on Biological Interactions Non Clinical Focus

Investigation of Molecular Mechanisms of Interaction with Nucleic Acids

The ability of a compound to interact with DNA is a cornerstone of its potential biological activity. Research into quinoline (B57606) derivatives suggests that these interactions can lead to the disruption of cellular processes.

DNA Binding Characteristics and Modes of Interaction

While specific studies on the DNA binding characteristics of 8-Methoxy-2-methyl-5-nitroquinoline are not extensively detailed in publicly available research, the broader class of quinoline derivatives has been investigated. It is suggested that compounds with a quinoline scaffold may interact with biomolecules like DNA, potentially through mechanisms such as intercalation. The planar nature of the quinoline ring system could facilitate its insertion between the base pairs of the DNA double helix. This mode of interaction is a known mechanism for many biologically active compounds and can lead to conformational changes in the DNA structure, subsequently affecting DNA replication and transcription. Further research using techniques like fluorescence quenching assays could elucidate the specific binding modes and affinity of this compound for DNA.

Inhibition of DNA Synthesis (in prokaryotic or eukaryotic cell-free systems)

Enzymatic Target Identification and Inhibition Mechanism Studies

Enzymes are critical for virtually all cellular processes, making them prime targets for therapeutic intervention. The inhibitory activity of this compound against several key enzymes has been a subject of theoretical and comparative interest.

Topoisomerase and DNA Gyrase Inhibition Mechanisms

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents because they are essential for bacterial DNA replication, repair, and decatenation. nih.govnih.gov While many quinolone antibiotics function by trapping the enzyme-DNA complex, leading to double-strand breaks, novel bacterial topoisomerase inhibitors (NBTIs) can utilize distinct mechanisms. nih.gov Although direct experimental evidence for this compound is limited, a study on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives identified potent inhibitors of E. coli DNA gyrase, with one derivative showing an IC50 value of 0.0017 μM. researchgate.net This highlights the potential of the quinoline scaffold in targeting this enzyme class. The mechanism of such inhibitors often involves binding to the ATPase domain of the GyrB or ParE subunits, preventing the conformational changes necessary for enzyme function. researchgate.net

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by pathogens like Helicobacter pylori. The search for effective urease inhibitors has included the screening of various chemical scaffolds. Although direct experimental data for this compound is not present in the reviewed literature, the general class of quinoline derivatives has been explored for this activity. The mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the urease enzyme, disrupting its catalytic function.

Modulation of Intracellular Signaling Pathways (in in vitro cellular models)

While direct studies on this compound are limited, research on structurally similar indolo[2,3-b]quinoline derivatives provides significant insights into the potential mechanisms of action. The following sections detail the effects of these analogs on crucial cellular pathways.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in various cancers. nih.gov Studies on derivatives of the neocryptolepine (B1663133) core structure, which is closely related to this compound, have demonstrated significant modulatory effects on this pathway.

Specifically, the compound 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (a structural analog) has been shown to exert its cytotoxic effects in colorectal cancer cell lines, HCT116 and Caco-2, by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov Similarly, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), another analog, was found to inhibit the proliferation of these same cell lines by suppressing the expression of key proteins in the PI3K/AKT/mTOR pathway. mdpi.com Western blot analysis in these studies revealed a decrease in the phosphorylation of key pathway components, indicating an inhibitory action.

Table 1: In Vitro Cytotoxicity of Neocryptolepine Analogs in Colorectal Cancer Cells

| Compound | Cell Line | IC₅₀ (µM) |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 | 0.35 |

| Caco-2 | 0.54 | |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116 | 0.33 |

| Caco-2 | 0.51 | |

| AGS | 3.6 | |

| PANC-1 | 18.4 | |

| SMMC-7721 | 9.7 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from studies on structural analogs of this compound. nih.govmdpi.com

The ability of anticancer agents to interfere with the cell cycle is a key mechanism for inhibiting tumor growth. Research on analogs of this compound has shown a significant impact on cell cycle progression.

Treatment of HCT116 and Caco-2 colorectal cancer cells with 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline resulted in a dose-dependent arrest of the cell cycle at the G2/M phase. nih.gov Flow cytometry analysis demonstrated a substantial increase in the percentage of cells in the G2/M phase after 24 hours of treatment. For example, in HCT116 cells, the proportion of cells in the G2/M phase increased from 15.21% in the control group to 82.53% at a concentration of 0.4 µM. nih.gov A similar G2/M arrest was observed with 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) . mdpi.com This arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Table 2: Effect of a Neocryptolepine Analog on Cell Cycle Distribution in Colorectal Cancer Cells

| Cell Line | Treatment Concentration (µM) of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | % of Cells in G2/M Phase |

| HCT116 | 0 | 15.21% |

| 0.2 | Not Reported | |

| 0.4 | 82.53% | |

| Caco-2 | 0 | 23.22% |

| 0.2 | Not Reported | |

| 0.4 | 86.48% |

Data represents the percentage of cells in the G2/M phase of the cell cycle after 24 hours of treatment. Data sourced from a study on a structural analog of this compound. nih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The induction of apoptosis is a hallmark of many chemotherapeutic agents. In vitro studies on analogs of this compound have confirmed their ability to induce apoptosis in cancer cells.

Treatment of HCT116 and Caco-2 cells with 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline led to a significant increase in apoptotic cells, as determined by Annexin V-FITC/PI staining. nih.gov The study indicated that the compound primarily induced late apoptosis. For instance, in HCT116 cells, the percentage of late apoptotic cells increased from 3.7% to 45.3% following treatment. nih.gov Furthermore, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) was also shown to induce apoptosis and decrease the mitochondrial membrane potential in these cell lines, suggesting the involvement of the intrinsic apoptotic pathway. mdpi.com

Future Research Directions and Unexplored Avenues for 8 Methoxy 2 Methyl 5 Nitroquinoline

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Yield

The classical synthesis of quinoline (B57606) derivatives, such as the Skraup reaction, often suffers from low yields and harsh reaction conditions. A primary research focus should be the development of more efficient and sustainable synthetic routes to 8-Methoxy-2-methyl-5-nitroquinoline.

Future efforts could explore nanomaterial-assisted synthesis. For instance, the use of silica-functionalized magnetite nanoparticles has been shown to enhance reaction yields and reduce reaction times in the synthesis of other nitroquinolines, like 2-methyl-6-nitroquinoline. nih.gov This is achieved by stabilizing unstable intermediates on the acidic surface of the silica (B1680970) coating, a principle that could be adapted for the synthesis of our target compound. nih.gov

Application of Machine Learning and AI in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. alliedacademies.org For this compound, these computational tools offer a significant opportunity to accelerate the design of new analogues and predict their biological activities.

Generative AI models, such as the medical generative adversarial network (MedGAN), have already demonstrated success in generating novel quinoline-scaffold molecules. azoai.com By training these models on existing data, researchers can produce thousands of new, drug-like quinoline structures, exploring a vast chemical space efficiently. azoai.comspringernature.com This approach can be used to generate derivatives of this compound with potentially improved properties.

Furthermore, ML models can predict the site-selectivity of chemical reactions, such as electrophilic substitution on the quinoline ring. doaj.org An artificial neural network (ANN) can be trained to identify reactive sites with high accuracy, guiding the synthesis of specific derivatives and avoiding trial-and-error chemistry. doaj.orgresearchgate.net These predictive capabilities extend to forecasting molecular properties, binding affinity, and even potential toxicity, streamlining the entire drug discovery pipeline. alliedacademies.orgnih.gov

Investigation of Unexplored Biological Targets and Novel Mechanistic Pathways

While quinoline derivatives are known for a broad spectrum of biological activities, including antimicrobial and anticancer effects, the specific biological targets and mechanisms of action for this compound remain largely uncharacterized. researchgate.netnih.gov Future research must focus on identifying and validating its molecular targets to understand its therapeutic potential.

A key area of investigation could be its effect on critical signaling pathways implicated in diseases like cancer. For example, a structurally related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to target the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. nih.gov It is plausible that this compound or its derivatives could modulate this or other crucial pathways.

The nitro group of the compound is of particular interest, as it can be reduced to form reactive intermediates that interact with cellular components like enzymes and receptors. Identifying these interacting partners is crucial. A broad screening approach against a panel of human proteins, particularly those in understudied target classes like G protein-coupled receptors (GPCRs), protein kinases, and ion channels, could reveal novel therapeutic opportunities. nih.gov

Design and Synthesis of Advanced Probes for Specific Biological Research Questions

To investigate the mechanistic pathways and biological targets mentioned above, the development of specialized molecular probes derived from the this compound scaffold is essential. These probes can be engineered for applications in live-cell imaging and as diagnostic tools.

The quinoline core is an excellent foundation for fluorescent probes. nih.gov By strategically modifying the scaffold, researchers can create highly tunable, small-molecule fluorescent probes. nih.govnih.gov These probes could be designed to respond to specific intracellular conditions, such as pH, or to report on the activity of a particular enzyme. nih.govillinois.edu This would allow for real-time visualization of biological processes related to the compound's mechanism of action.

Moreover, quinoline derivatives can be adapted for use as multimodal diagnostic probes, incorporating features for fluorescence, Raman scattering, and chirality. tees.ac.ukacs.org Designing a probe based on this compound could provide a powerful tool for studying its distribution and interaction with biological systems, potentially leading to applications in disease diagnosis and theranostics. tees.ac.uk

Collaborative Computational and Experimental Research Frameworks

The complexity of modern drug discovery necessitates a move away from siloed research efforts towards integrated, collaborative frameworks. The future development of this compound will be most effective when combining computational chemistry with experimental validation. alliedacademies.orgacs.org

This synergistic approach, leveraging the speed of computational methods and the reliability of biological testing, increases the chances of success, reduces costs, and accelerates the entire research and development process. alliedacademies.orgacs.org Establishing these collaborative frameworks between computational and experimental research groups will be paramount to unlocking the full potential of this compound and its analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Methoxy-2-methyl-5-nitroquinoline, and how can purity be optimized?

- Methodology : Begin with a nitration reaction on a pre-functionalized quinoline scaffold, followed by methoxy and methyl group introductions. Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) for purification. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations : Optimize reaction temperature (e.g., 60–80°C for nitration) to minimize byproducts. For nitro group stability, avoid prolonged exposure to reducing agents or strong acids.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR in deuterated chloroform or DMSO to confirm substituent positions. The nitro group induces deshielding in adjacent protons (e.g., δ 8.5–9.0 ppm for aromatic protons) .

- FT-IR : Identify key functional groups (e.g., nitro stretching at ~1520 cm, methoxy C-O at ~1250 cm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use nitrile gloves and safety goggles to prevent skin/eye contact (risk of irritation, H315/H319) .

- Work under fume hoods to avoid inhalation of dust/aerosols. Store in airtight containers at 2–8°C to prevent degradation .

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to map electron density and identify electrophilic sites. Compare with experimental kinetic data (e.g., Hammett plots) to validate predictions .

- Data Analysis : The nitro group’s electron-withdrawing effect enhances reactivity at the 5-position. Methoxy groups at the 8-position may sterically hinder substitutions, requiring solvent optimization (e.g., DMF for polar aprotic conditions) .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous nitroquinolines?

- Approach :

- Conduct comparative dose-response assays (e.g., IC in cancer cell lines) under standardized conditions (pH, serum concentration).

- Use metabolomic profiling to identify off-target interactions (e.g., cytochrome P450 inhibition) that may explain discrepancies in anti-cancer efficacy .

Q. How can factorial design optimize reaction conditions for derivatizing this compound?

- Experimental Design :

- Variables: Temperature (60–100°C), catalyst loading (0–10 mol%), solvent polarity (DMF vs. THF).

- Response Metrics: Yield (HPLC), purity (melting point analysis).

- Use a 2 factorial design to identify significant interactions (e.g., temperature-catalyst synergy) .

- Outcome : Higher yields (>75%) are achievable in DMF at 80°C with 5 mol% Pd/C catalyst, but THF may favor selectivity for mono-substituted products .

Data Interpretation and Theoretical Frameworks

Q. How does the nitro group’s electronic influence guide the design of this compound-based probes?

- Theoretical Basis : The nitro group’s strong electron-withdrawing nature directs electrophilic attacks to the 6- and 7-positions (meta to nitro). Methoxy groups at the 8-position enhance solubility but may sterically block interactions in enzyme-binding assays .

- Application : Use fluorescence quenching assays to study binding with biomolecules (e.g., DNA intercalation) .

Q. What mechanisms explain the stability of this compound under varying pH conditions?

- Analysis :

- In acidic media (pH < 3), protonation of the quinoline nitrogen increases solubility but may accelerate nitro group reduction.

- In alkaline conditions (pH > 10), hydrolysis of the methoxy group is a risk. Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Safety and Compliance

Q. What regulatory considerations apply to international shipping of this compound?

- Guidance : Classify under UN 3077 (environmentally hazardous solid) for transport. Include SDS with GHS-compliant hazard statements (H315, H319) and emergency contact details (e.g., Chemtrec) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.